molecular formula C20H24N2O5S B2704363 N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide CAS No. 445409-29-0

N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide

Cat. No.: B2704363
CAS No.: 445409-29-0
M. Wt: 404.48
InChI Key: UKJOVAWICLUMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

Chemoselective acetylation processes, like those described by Magadum and Yadav (2018), are crucial for synthesizing intermediates in antimalarial drugs. This research underscores the importance of selecting appropriate acyl donors for achieving specific acetylation, which is relevant for the synthesis of complex acetamide derivatives used in medicinal chemistry (Magadum & Yadav, 2018).

Novel Acetamide Derivatives for Pharmacological Applications

The study by Rani et al. (2016) on the Leuckart synthesis of novel acetamide derivatives highlights the potential of such compounds in pharmacology. The synthesized compounds showed promising cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, suggesting that acetamide derivatives can be tailored for specific therapeutic applications (Rani, Pal, Hegde, & Hashim, 2016).

Metabolic Studies and Toxicology

Research into the metabolism and toxicology of acetaminophen, a well-known acetamide derivative, offers insights into the metabolic pathways, potential toxicities, and therapeutic applications of similar compounds. Studies by Coleman et al. (2000) and others have explored how these compounds are metabolized in human and animal models, providing a foundation for understanding the safety and efficacy of new acetamide derivatives in medical applications (Coleman, Linderman, Hodgson, & Rose, 2000).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The development of 2-(substituted phenoxy) acetamide derivatives by Rani et al. (2014) for potential anticancer, anti-inflammatory, and analgesic agents demonstrates the therapeutic versatility of acetamide derivatives. Such studies highlight the process of designing, synthesizing, and testing novel compounds for a range of biological activities, pointing towards the broad applicability of acetamide derivatives in drug development (Rani, Pal, Hegde, & Hashim, 2014).

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14(23)22-28(25,26)18-11-7-16(8-12-18)21-19(24)13-27-17-9-5-15(6-10-17)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJOVAWICLUMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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